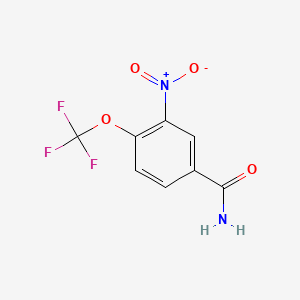

3-Nitro-4-(trifluoromethoxy)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O4/c9-8(10,11)17-6-2-1-4(7(12)14)3-5(6)13(15)16/h1-3H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLVPZHDZLCXKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716480 | |

| Record name | 3-Nitro-4-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214323-50-8 | |

| Record name | 3-Nitro-4-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Methodologies for the Chemical Synthesis and Derivatization of 3 Nitro 4 Trifluoromethoxy Benzamide

Established Synthetic Pathways for the Core 3-Nitro-4-(trifluoromethoxy)benzamide Structure

The formation of the core this compound structure hinges on three critical transformations: the creation of the amide bond, the regioselective placement of the nitro group, and the introduction of the trifluoromethoxy moiety. The sequence of these steps is crucial for a successful synthesis. A common strategy involves the nitration of a 4-(trifluoromethoxy)benzoic acid precursor, followed by amidation.

The final step in many synthetic routes to this compound is the formation of the primary amide. This is typically achieved by activating the corresponding carboxylic acid, 3-nitro-4-(trifluoromethoxy)benzoic acid.

Acid Chloride Approach: A classic and widely used method is the conversion of the carboxylic acid to a more reactive acyl chloride. acs.orgfishersci.it This is often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-nitro-4-(trifluoromethoxy)benzoyl chloride is a highly electrophilic intermediate that readily reacts with ammonia (B1221849) to form the desired benzamide (B126). This method, often related to the Schotten-Baumann reaction, is robust and generally provides good yields. fishersci.it The reaction is typically performed in an aprotic solvent, and a base may be used to neutralize the HCl byproduct. fishersci.it

Coupling Reagent Approaches: Modern peptide chemistry has provided a diverse toolkit of coupling reagents that enable direct amide bond formation from a carboxylic acid and an amine, avoiding the need to isolate the often-sensitive acid chloride intermediate. fishersci.it Carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common choices. fishersci.it These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by ammonia. fishersci.it Other sophisticated coupling agents, such as HATU, can also be employed, often in the presence of a non-nucleophilic base like DIEA. fishersci.it While these methods are mild and efficient, the cost of the reagents and the need to remove byproducts are key considerations.

Palladium-catalyzed coupling reactions of arylboronic esters with carbamoyl (B1232498) chlorides represent an alternative, though less common, route for constructing benzamide structures, particularly tertiary amides. acs.orgorganic-chemistry.org

| Method | Activating Reagent(s) | Key Intermediate | General Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Acid Chloride | SOCl₂, (COCl)₂ | Acyl Chloride | Aprotic solvent, often requires subsequent addition of amine and base. fishersci.it | High reactivity, cost-effective reagents. | Harsh reagents, potential side reactions, intermediate may be moisture-sensitive. |

| Carbodiimide Coupling | EDC, DCC | O-acylisourea | One-pot reaction with acid, amine, and coupling agent. fishersci.it | Mild conditions, high yields. fishersci.it | Byproduct removal can be difficult (e.g., DCU), potential for racemization in chiral substrates. fishersci.it |

| Onium Salt Coupling | HATU, HBTU | Activated Ester | One-pot reaction, often includes a non-nucleophilic base (e.g., DIEA). fishersci.it | Fast reaction times, high efficiency, low racemization. fishersci.it | Higher cost of reagents. |

The introduction of the nitro group at position 3, ortho to the trifluoromethoxy group and meta to the carboxyl group, is a critical step that dictates the final structure. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already on the ring. The trifluoromethoxy group (-OCF₃), despite being electron-withdrawing, is an ortho-, para- director, while the carboxyl group is a meta- director.

Starting with 4-(trifluoromethoxy)benzoic acid, nitration is directed to position 3, which is ortho to the -OCF₃ group and meta to the -COOH group. Traditional nitration methods using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are commonly employed. frontiersin.org The strong acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. frontiersin.org The reaction conditions, including temperature and acid concentration, must be carefully controlled to prevent over-nitration and ensure high regioselectivity. frontiersin.org Studies on other aromatic systems have shown that the choice of solvent and nitrating agent can significantly influence the position of nitration. nih.govsigmaaldrich.com

The trifluoromethoxy group (-OCF₃) is a valuable substituent in bioactive molecules, often enhancing properties like lipophilicity and metabolic stability. beilstein-journals.orgnih.gov However, its introduction into aromatic systems can be challenging. nih.gov

One of the most direct industrial methods for synthesizing precursors like 1-nitro-4-(trifluoromethoxy)benzene (B1297537) involves the transformation of a related phenol (B47542) or its derivative. A patented process describes the preparation of 1-nitro-4-trifluoromethoxybenzene starting from a 4-substituted-phenol derivative. google.com The process can involve steps such as chlorination followed by reaction with hydrogen fluoride (B91410) (HF). google.com This highlights that the trifluoromethoxy group is often installed early in the synthetic sequence on a simpler aromatic precursor before more complex functionalities are added.

Functional Group Interconversions and Derivatization of the Benzamide Moiety

Functional group interconversion (FGI) is a cornerstone of synthetic chemistry, allowing for the transformation of a synthesized core structure into a variety of derivatives. fiveable.mesolubilityofthings.com For this compound, the most significant FGI is the reduction of the nitro group.

The nitro group can be selectively reduced to a primary amine (-NH₂), yielding 3-amino-4-(trifluoromethoxy)benzamide (B7976896). This transformation opens up a vast array of possibilities for further derivatization. Common methods for nitro group reduction include catalytic hydrogenation (e.g., using H₂ over Pd/C), or metal-acid systems like iron in acetic acid or hydrochloric acid. google.com Electrochemical methods also provide a pathway for the reduction of nitroaromatics. acs.org

The resulting 3-amino-4-(trifluoromethoxy)benzamide is a key intermediate. The newly introduced amino group is nucleophilic and can undergo a wide range of reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form new amide linkages.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Diazotization: Conversion to a diazonium salt, which can then be replaced by various other functional groups (e.g., -OH, -F, -Cl, -Br, -CN).

These derivatizations are crucial in fields like medicinal chemistry for creating libraries of related compounds for biological screening. nih.gov

Optimization of Reaction Conditions and Yields for Enhanced Synthetic Efficiency

To move a synthesis from a laboratory curiosity to a practical process, optimization of reaction conditions is essential. This involves systematically varying parameters such as temperature, concentration, catalyst loading, and reaction time to maximize yield and purity while minimizing costs and reaction time.

For the synthesis of this compound, each step can be optimized. For instance, in the nitration step, the ratio of nitric acid to sulfuric acid, the reaction temperature, and the addition rate can be fine-tuned to achieve the highest possible regioselectivity and yield. nih.gov Similarly, in continuous-flow systems, parameters like flow rate and residence time are critical for optimization, often leading to improved safety and efficiency compared to batch processes. rsc.org The development of an electrochemical reduction of a related nitro compound showed that optimizing current density and acid concentration was key to achieving high yields. acs.org

The following table provides a hypothetical example of how the amidation step (from 3-nitro-4-(trifluoromethoxy)benzoyl chloride and ammonia) might be optimized.

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DCM | 0 | 4 | 75 |

| 2 | DCM | 25 (Room Temp) | 2 | 88 |

| 3 | THF | 25 (Room Temp) | 2 | 91 |

| 4 | THF | 40 | 1 | 85 (impurity increase noted) |

| 5 | Toluene | 25 (Room Temp) | 6 | 62 |

This table is for illustrative purposes only and does not represent actual experimental data.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign by reducing waste, avoiding hazardous substances, and improving energy efficiency. numberanalytics.com Applying these principles to the synthesis of this compound can significantly reduce its environmental impact.

Greener Nitration: Traditional nitration with mixed acids is effective but generates large amounts of corrosive, acidic waste. frontiersin.org Research into greener nitration focuses on using solid acid catalysts that can be easily recovered and reused, or employing alternative nitrating systems that operate under milder conditions.

Sustainable Amide Formation: The amide formation step offers several opportunities for green innovation.

Catalytic Direct Amidation: Developing catalysts that can directly form the amide bond from the carboxylic acid and ammonia without the need for stoichiometric activating agents would be a significant improvement in atom economy.

Solvent-Free Reactions: Some benzamide syntheses have been achieved under solvent- and activation-free conditions, for example, by using enol esters as acyl donors. tandfonline.comtandfonline.comuclouvain.be This approach dramatically reduces waste from solvents.

Greener Solvents: When solvents are necessary, replacing hazardous chlorinated solvents like DCM with more benign alternatives such as 2-MeTHF, or even water, is a key goal. mdpi.com The use of biomass-derived starting materials for aromatic compounds is also an emerging area of sustainable chemistry. rsc.orgucl.ac.uk

By integrating these approaches, the synthesis of this compound can be made more efficient, safer, and more sustainable.

Iii. Reactivity Profiles and Mechanistic Investigations of 3 Nitro 4 Trifluoromethoxy Benzamide

Chemical Transformations Involving the Nitro Group

The nitro group is a powerful electron-withdrawing group that strongly influences the reactivity of the aromatic ring. It activates the ring toward nucleophilic attack and is itself susceptible to a variety of chemical transformations.

The reduction of the aromatic nitro group is a fundamental transformation in organic synthesis, providing a route to valuable amino compounds. The nitro group in 3-nitro-4-(trifluoromethoxy)benzamide can be selectively reduced to an amino group, yielding 3-amino-4-(trifluoromethoxy)benzamide (B7976896). This transformation is critical for the synthesis of various derivatives and more complex molecules. The reduction proceeds through a six-electron process, sequentially forming nitroso and N-hydroxylamino intermediates before yielding the final amine. nih.gov

A variety of reducing agents can be employed for this purpose. youtube.com Catalytic hydrogenation using transition metal catalysts such as palladium, platinum, or nickel on a carbon support is a common and efficient method. Chemical reducing agents are also widely used. For instance, metals in acidic media, such as iron, tin, or zinc in the presence of hydrochloric acid, are effective for this conversion. youtube.com Electrochemical methods have also been developed for the reduction of nitroarenes, offering a scalable and environmentally friendly alternative. For example, the cathodic conversion of nitroarenes in a sulfuric acid/methanolic medium can generate the corresponding anilinium bisulfates, which often precipitate from the reaction mixture, simplifying purification. acs.org

The choice of reducing agent and reaction conditions is crucial to ensure the selectivity of the nitro group reduction without affecting the other functional groups present in the molecule, namely the trifluoromethoxy and benzamide (B126) groups. The robustness of the trifluoromethoxy group and the relative stability of the benzamide moiety under many reducing conditions allow for the targeted transformation of the nitro group.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Product | Notes |

|---|---|---|---|

| H₂, Pd/C | Methanol or Ethanol, Room Temperature | Amino | A widely used, clean, and efficient method. |

| Fe, HCl | Aqueous/Alcoholic solution, Heat | Amino | A classic and cost-effective method. youtube.com |

| SnCl₂, HCl | Ethanol, Heat | Amino | Another common metal-acid system. |

| Na₂S₂O₄ | Water/DCM, Phase Transfer Catalyst | Amino | Sodium dithionite (B78146) is a mild reducing agent. |

Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of strong electron-withdrawing groups can render the aromatic ring susceptible to nucleophilic attack. wikipedia.orgchemistrysteps.com This process is known as nucleophilic aromatic substitution (SNAr). The nitro group, particularly when positioned ortho or para to a leaving group, strongly activates the ring for SNAr. libretexts.orgyoutube.com

In this compound, the nitro group is ortho to the trifluoromethoxy group. While the trifluoromethoxy group is not a typical leaving group, the nitro group's powerful electron-withdrawing effect significantly lowers the electron density of the aromatic ring, making it more electrophilic. This activation is most pronounced at the positions ortho and para to the nitro group.

The mechanism of the SNAr reaction involves two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The electron-withdrawing nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge. youtube.com

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group. libretexts.org

In hypothetical SNAr reactions involving a derivative of this compound where a suitable leaving group (e.g., a halogen) is present, the nitro group would play a key activating role. For example, in a molecule like 3-nitro-4-chloro-5-(trifluoromethoxy)benzamide, the chlorine atom would be activated towards substitution by nucleophiles due to the ortho nitro group.

Reactivity and Stability of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a unique substituent that confers significant properties to the molecule, including high stability and strong electron-withdrawing character.

The trifluoromethoxy group is a potent electron-withdrawing substituent, which significantly impacts the reactivity of the aromatic ring. This effect is primarily inductive, stemming from the high electronegativity of the three fluorine atoms. nih.gov The electron-withdrawing nature of the -OCF₃ group deactivates the aromatic ring towards electrophilic aromatic substitution. mdpi.com

The electronic effect of a substituent is often quantified by its Hammett constant (σ). wikipedia.org The trifluoromethoxy group has a large positive Hammett para-constant (σₚ), indicating its strong electron-withdrawing nature through resonance and induction.

Table 2: Hammett Substituent Constants (σ) for Selected Groups

| Substituent | σmeta | σpara | Electronic Effect |

|---|---|---|---|

| -OCH₃ | 0.11 | -0.24 | Electron-donating |

| -H | 0.00 | 0.00 | Neutral |

| -Cl | 0.37 | 0.22 | Electron-withdrawing |

| -CF₃ | 0.44 | 0.57 | Strongly electron-withdrawing |

| -OCF₃ | 0.38 | 0.35 | Strongly electron-withdrawing |

| -NO₂ | 0.73 | 0.78 | Very strongly electron-withdrawing |

(Data compiled from various sources for comparison) oup.com

The combination of the nitro group and the trifluoromethoxy group makes the aromatic ring of this compound highly electron-deficient. This deactivation makes electrophilic substitution reactions on the ring challenging.

Reactions Pertaining to the Benzamide Functional Group

The benzamide functional group also has a distinct reactivity profile. Amide bonds are generally stable due to resonance delocalization, which imparts a partial double bond character to the C-N bond. nih.gov This makes them relatively unreactive towards nucleophiles compared to other carbonyl derivatives like acid chlorides or anhydrides. masterorganicchemistry.com However, they can undergo several important transformations.

Hydrolysis: Amides can be hydrolyzed to the corresponding carboxylic acid and amine (or ammonia (B1221849) for a primary amide) by heating under either acidic or basic conditions. libretexts.orglibretexts.org For this compound, hydrolysis would yield 3-nitro-4-(trifluoromethoxy)benzoic acid and ammonia. The reaction is typically irreversible because under acidic conditions the resulting ammonia is protonated, and under basic conditions the carboxylic acid is deprotonated. libretexts.orglibretexts.org

Dehydration to Nitriles: Primary amides can be dehydrated to form nitriles using various dehydrating agents. rsc.org Common reagents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and triphenylphosphine (B44618) in combination with carbon tetrachloride. nih.govyoutube.com This reaction would convert this compound into 3-nitro-4-(trifluoromethoxy)benzonitrile.

Reduction to Amines: The amide carbonyl group can be reduced to a methylene (B1212753) group (-CH₂-) to form an amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. libretexts.org This reaction would convert this compound to [4-(trifluoromethoxy)-3-nitrophenyl]methanamine, assuming the nitro group is not also reduced by the strong reagent. Selective reduction would be a significant challenge.

The reactivity of the benzamide group can be influenced by the electronic effects of the other substituents on the aromatic ring. The strong electron-withdrawing nature of the nitro and trifluoromethoxy groups can increase the electrophilicity of the amide carbonyl carbon, potentially affecting its reactivity in certain reactions.

Hydrolytic Stability and Controlled Amide Bond Cleavage

The amide bond in this compound exhibits considerable stability due to resonance delocalization between the nitrogen lone pair and the carbonyl group. However, this bond can be cleaved under specific conditions, a process influenced by the electronic nature of the aromatic ring.

The presence of the electron-withdrawing nitro and trifluoromethoxy groups on the benzene (B151609) ring can impact the rate of hydrolysis. While detailed kinetic studies on the hydrolysis of this specific compound are not extensively documented in publicly available literature, general principles of amide hydrolysis suggest that the electron-deficient nature of the aryl substituent would make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide (B78521) ions.

Controlled cleavage of the amide bond is a critical transformation for the potential use of this compound as a synthon in organic synthesis. Such cleavage would typically be achieved under acidic or basic conditions with heating. For instance, reaction with a strong acid like hydrochloric acid or a strong base like sodium hydroxide would lead to the formation of 3-nitro-4-(trifluoromethoxy)benzoic acid and ammonia.

N-Alkylation, N-Arylation, and Related N-Functionalization Reactions

The amide nitrogen in this compound can, in principle, undergo N-alkylation and N-arylation reactions. However, the reactivity of the amide N-H bond is generally lower than that of amines due to the electron-withdrawing effect of the adjacent carbonyl group. Deprotonation with a strong base is often a prerequisite for subsequent functionalization.

While specific examples of N-alkylation or N-arylation of this compound are not readily found, related transformations on similar structures provide insights. For instance, the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base, is a common method for forming amide bonds. mdpi.com The reverse, functionalizing the amide nitrogen, typically requires more forcing conditions.

Reductive N-functionalization protocols have been developed for aliphatic nitro compounds, offering a potential, albeit indirect, route to N-functionalized derivatives. nih.gov These methods involve the partial reduction of the nitro group to a nitrenoid, which can then be trapped by various nucleophiles. nih.gov However, the direct application of such methods to an aromatic amide like this compound would need to consider the reactivity of the other functional groups.

Aromatic Electrophilic and Nucleophilic Substitution Reactions on the Benzene Ring Scaffold

The benzene ring of this compound is heavily influenced by its substituents, which dictate its susceptibility to and regioselectivity of aromatic substitution reactions.

Electrophilic Aromatic Substitution:

The nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups are both strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution. lkouniv.ac.inchempedia.info The amide group (-CONH₂) is also a deactivating group. The deactivating nature of these substituents makes the benzene ring significantly less reactive than benzene itself towards electrophiles. libretexts.org

The directing effects of these groups are as follows:

Nitro group (-NO₂): Meta-directing. libretexts.orglibretexts.org

Amide group (-CONH₂): Meta-directing.

Given that all three substituents direct incoming electrophiles to the meta position relative to themselves, the regiochemical outcome of an electrophilic substitution reaction on this compound would be highly specific. The positions ortho and para to the nitro and trifluoromethoxy groups are strongly deactivated. Therefore, any further electrophilic substitution would be expected to occur at the position meta to all three groups, if the reaction can be forced to proceed under harsh conditions.

Nucleophilic Aromatic Substitution (SₙAr):

The presence of the strongly electron-withdrawing nitro and trifluoromethoxy groups, particularly the nitro group, activates the aromatic ring towards nucleophilic aromatic substitution. nih.govnih.gov The nitro group is a powerful activating group for SₙAr reactions, stabilizing the negatively charged Meisenheimer complex intermediate. nih.gov

In this compound, the positions ortho and para to the nitro group are activated for nucleophilic attack. A good leaving group at one of these positions would be readily displaced by a nucleophile. While there is no inherent leaving group in the parent molecule, a synthetically introduced halogen at a position activated by the nitro group could undergo SₙAr. The reaction rate is influenced by the electron-withdrawing ability of the substituents on the ring. rsc.org

Kinetic and Thermodynamic Aspects of Key Transformations

Detailed kinetic and thermodynamic data for reactions involving this compound are scarce in the public domain. However, general principles and studies on related compounds can provide valuable insights.

Kinetics:

The rates of both electrophilic and nucleophilic aromatic substitution reactions are highly dependent on the nature of the substituents on the benzene ring.

Electrophilic Aromatic Substitution: The rate-determining step is the initial attack of the electrophile on the aromatic ring to form the arenium ion intermediate. lkouniv.ac.inmasterorganicchemistry.com The presence of multiple deactivating groups on this compound would significantly increase the activation energy for this step, leading to very slow reaction rates. lkouniv.ac.in

Nucleophilic Aromatic Substitution: The rate-determining step is typically the formation of the Meisenheimer complex. nih.gov The strong electron-withdrawing groups in this compound would stabilize this intermediate, thereby lowering the activation energy and increasing the reaction rate compared to a less substituted benzene ring. rsc.org

Studies on the nitration of similar compounds, such as trifluoromethoxybenzene, have been conducted to understand the reaction kinetics. researchgate.net Continuous flow microreactor systems have been utilized to obtain accurate kinetic data for fast reactions like nitration, overcoming mass transfer limitations. researchgate.net

Thermodynamics:

The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG).

Nucleophilic Aromatic Substitution: SₙAr reactions are often thermodynamically favorable, especially with strong nucleophiles and good leaving groups, as the formation of the new bond and the departure of the leaving group lead to a more stable system.

The following table provides a qualitative summary of the expected kinetic and thermodynamic characteristics of key transformations for this compound.

| Reaction Type | Expected Kinetics | Expected Thermodynamics | Influencing Factors |

| Amide Hydrolysis | Slow to moderate; accelerated by acid or base | Generally favorable, especially with strong reagents | pH, temperature |

| N-Alkylation/Arylation | Slow; requires strong base | Can be favorable with reactive electrophiles | Basicity of the amide, reactivity of the electrophile |

| Electrophilic Aromatic Substitution | Very slow | Potentially unfavorable due to ring deactivation | Strength of the electrophile, reaction conditions (harsh) |

| Nucleophilic Aromatic Substitution | Fast (with a suitable leaving group) | Favorable | Nucleophile strength, leaving group ability, solvent |

Iv. Advanced Spectroscopic and Crystallographic Elucidation of 3 Nitro 4 Trifluoromethoxy Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

NMR spectroscopy stands as a cornerstone in the structural determination of 3-Nitro-4-(trifluoromethoxy)benzamide, offering detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of this compound reveals distinct signals for the aromatic protons and the amide protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the nitro group and the trifluoromethoxy group. This results in a downfield shift for these protons compared to unsubstituted benzamide (B126). oxinst.comchemicalbook.com The coupling patterns observed between adjacent protons provide valuable information about their relative positions on the benzene (B151609) ring. The amide protons typically appear as a broad signal, the chemical shift of which can be influenced by solvent and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-2 | 8.1 - 8.3 | d | ~2 |

| H-5 | 7.8 - 8.0 | dd | ~9, ~2 |

| H-6 | 7.4 - 7.6 | d | ~9 |

| -CONH₂ | 7.5 - 8.5 | br s | - |

Note: Predicted values are based on analogous structures and substituent effects. Actual values may vary.

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of this compound. udel.edu Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift being highly sensitive to its electronic environment. The carbon atom of the carbonyl group (C=O) is characteristically found in the downfield region of the spectrum, typically between 165 and 175 ppm. bhu.ac.inoregonstate.edu The aromatic carbons exhibit a range of chemical shifts influenced by the attached substituents. The carbon bearing the nitro group (C-3) and the carbon bearing the trifluoromethoxy group (C-4) show significant shifts due to the strong electron-withdrawing and electron-donating/withdrawing nature of these groups, respectively. The trifluoromethyl carbon will also be visible, often as a quartet due to coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165 - 170 |

| C-1 | 130 - 135 |

| C-2 | 125 - 130 |

| C-3 | 145 - 150 |

| C-4 | 140 - 145 (q, J ≈ 2-5 Hz) |

| C-5 | 120 - 125 |

| C-6 | 115 - 120 |

| CF₃ | ~120 (q, J ≈ 250-260 Hz) |

Note: Predicted values are based on analogous structures and substituent effects. organicchemistrydata.orgchemicalbook.com Actual values may vary.

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the environment of the trifluoromethoxy group. biophysics.org Fluorine-19 has a natural abundance of 100% and a high gyromagnetic ratio, making it an excellent nucleus for NMR studies. alfa-chemistry.com The chemical shift of the ¹⁹F signal is exquisitely sensitive to the electronic and steric environment of the trifluoromethoxy group. nih.gov In this compound, the trifluoromethoxy group is attached to an aromatic ring, and its chemical shift will be influenced by the electronic effects of the nitro and amide groups. The signal will appear as a singlet, as there are no adjacent fluorine or proton nuclei to cause splitting. The typical chemical shift range for a trifluoromethoxy group attached to an aromatic ring is between -57 and -60 ppm relative to CFCl₃. rsc.orgucsb.edu

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound

| Fluorine Group | Predicted Chemical Shift (ppm) vs. CFCl₃ |

|---|---|

| -OCF₃ | -57 to -60 |

Note: The exact chemical shift can be influenced by the solvent and other experimental conditions. colorado.edunih.gov

Two-dimensional NMR techniques are indispensable for unambiguously assigning the proton and carbon signals and for elucidating the connectivity and spatial relationships within the molecule. harvard.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons on the aromatic ring. sdsu.edu Cross-peaks in the COSY spectrum connect the signals of protons that are spin-spin coupled.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. scribd.com This is crucial for assigning the signals of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.eduyoutube.com This technique is particularly useful for identifying the quaternary carbons (those without attached protons), such as the carbonyl carbon and the carbons bearing the nitro and trifluoromethoxy groups, by observing their correlations with nearby protons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment reveals through-space interactions between protons that are in close proximity, providing insights into the three-dimensional structure and conformation of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and their vibrational modes. ias.ac.in

The IR spectrum is expected to show characteristic absorption bands for the amide and nitro functional groups. The N-H stretching vibrations of the primary amide group typically appear as two bands in the region of 3400-3100 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is a strong band usually observed between 1680 and 1630 cm⁻¹. The N-H bending vibration (Amide II band) is found around 1650-1590 cm⁻¹. The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch (νas) typically in the range of 1560-1515 cm⁻¹ and a symmetric stretch (νs) around 1365-1325 cm⁻¹. esisresearch.org The C-F stretching vibrations of the trifluoromethoxy group are expected to be strong and appear in the region of 1200-1000 cm⁻¹.

Raman spectroscopy provides complementary information. researchgate.net While the C=O stretch is also observable in the Raman spectrum, the symmetric stretching vibration of the nitro group often gives a strong Raman band. arxiv.org Aromatic ring vibrations will also be present in both IR and Raman spectra.

Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (-CONH₂) | N-H stretch | 3400 - 3100 |

| C=O stretch (Amide I) | 1680 - 1630 | |

| N-H bend (Amide II) | 1650 - 1590 | |

| Nitro (-NO₂) | Asymmetric stretch (νas) | 1560 - 1515 |

| Symmetric stretch (νs) | 1365 - 1325 | |

| Trifluoromethoxy (-OCF₃) | C-F stretch | 1200 - 1000 |

| Aromatic Ring | C-H stretch | > 3000 |

| C=C stretch | 1600 - 1450 |

Note: These are general ranges and the exact positions of the bands can be influenced by the molecular structure and intermolecular interactions. elixirpublishers.comresearchgate.net

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to study its fragmentation patterns. libretexts.org In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺ or [M+H]⁺) is detected. The monoisotopic mass of this compound (C₈H₅F₃N₂O₄) is 250.0201 g/mol . epa.gov

Under electron impact (EI) or electrospray ionization (ESI), the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. nih.gov The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for benzamides include the loss of the amino group (-NH₂) or the entire amide group (-CONH₂). For this specific compound, fragmentation could also involve the loss of the nitro group (-NO₂) or the trifluoromethoxy group (-OCF₃). The fragmentation pattern of nitroaromatic compounds often involves the loss of NO and NO₂. nih.gov

Table 5: Expected Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

|---|---|

| 250 | [M]⁺ or [M+H]⁺ |

| 234 | [M - NH₂]⁺ |

| 206 | [M - CONH₂]⁺ |

| 204 | [M - NO₂]⁺ |

| 167 | [M - OCF₃]⁺ |

Note: The relative intensities of these fragments will depend on the ionization technique and energy used.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography is an indispensable technique for determining the exact spatial arrangement of atoms within a crystalline solid. While specific crystallographic data for this compound is not publicly available in the Cambridge Structural Database (CSD), analysis of closely related substituted benzamide structures allows for a detailed predictive understanding of its key structural features.

The molecular geometry of this compound is defined by its bond lengths, bond angles, and torsional angles. Based on data from analogous structures, such as various nitro- and trifluoromethyl-substituted benzamides, the expected values for key parameters can be estimated. otterbein.eduresearchgate.net

The benzene ring is expected to be largely planar, with C-C bond lengths characteristic of aromatic systems. The C-N bond of the nitro group and the C-O bond of the trifluoromethoxy group will be influenced by their electron-withdrawing nature. The amide group (–CONH₂) will have a planar geometry, and its orientation relative to the benzene ring is a critical conformational feature. In many crystalline benzamides, there is a noticeable twist between the plane of the aromatic ring and the amide plane. For instance, in 4-Nitro-N-(3-nitrophenyl)benzamide, the dihedral angle between the two benzene rings is 26.1 (1)°, and the nitro groups are twisted out of the plane of their respective rings by 10.7 (4)° and 13.5 (4)°. researchgate.net Similarly, in 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, the amide group is inclined at 49.0 (2)° and 43.4 (2)° relative to the benzene ring in the two molecules of the asymmetric unit.

A table of predicted bond lengths and angles for this compound, based on typical values from related structures, is presented below.

Interactive Data Table: Predicted Bond Lengths, Bond Angles, and Torsional Angles for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | C(ar) | C(ar) | - | - | ~1.39 Å |

| Bond Length | C(ar) | C(amide) | - | - | ~1.50 Å |

| Bond Length | C(amide) | O(carbonyl) | - | - | ~1.24 Å |

| Bond Length | C(amide) | N(amide) | - | - | ~1.33 Å |

| Bond Length | C(ar) | N(nitro) | - | - | ~1.48 Å |

| Bond Length | N(nitro) | O(nitro) | - | - | ~1.22 Å |

| Bond Length | C(ar) | O(ether) | - | - | ~1.36 Å |

| Bond Length | O(ether) | C(CF3) | - | - | ~1.42 Å |

| Bond Length | C(CF3) | F | - | - | ~1.34 Å |

| Bond Angle | C(ar) | C(ar) | C(ar) | - | ~120° |

| Bond Angle | O(carbonyl) | C(amide) | N(amide) | - | ~122° |

| Bond Angle | O(nitro) | N(nitro) | O(nitro) | - | ~124° |

| Torsional Angle | C(ar) | C(ar) | C(amide) | N(amide) | Variable (likely non-zero) |

| Torsional Angle | C(ar) | C(ar) | N(nitro) | O(nitro) | Variable (likely non-zero) |

Note: These values are estimations based on crystallographic data of similar molecules and may vary in the actual crystal structure.

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by intermolecular interactions, primarily hydrogen bonds. In the solid state of this compound, the primary amide group (–CONH₂) is a potent hydrogen bond donor, while the carbonyl oxygen, the nitro group oxygens, and potentially the fluorine atoms of the trifluoromethoxy group can act as hydrogen bond acceptors.

In some crystal structures of molecules containing trifluoromethyl or trifluoromethoxy groups, conformational disorder is observed. This phenomenon arises when a part of the molecule can adopt multiple orientations within the crystal lattice with similar energies. The trifluoromethoxy group (–OCF₃) in this compound might exhibit rotational disorder around the C(ar)–O bond. This would be manifested in the crystallographic data as unusually large thermal ellipsoids for the fluorine atoms or as split atomic positions. For example, in the structure of 2-chloro-3-nitro-5-(trifluoromethyl)benzamide, the trifluoromethyl group exhibits partial rotational disorder. Such disorder can provide insights into the rotational energy barriers of these groups in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The spectrum of this compound is expected to be characterized by absorptions arising from the promotion of electrons from occupied to unoccupied molecular orbitals.

The key chromophore in this molecule is the nitro-substituted benzene ring. The electronic spectrum of aromatic nitro compounds typically displays several absorption bands. mdpi.com These can be attributed to:

π → π* transitions: These are typically strong absorptions and involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system of the benzene ring, nitro group, and carbonyl group. For nitroaromatic compounds, these bands often appear in the range of 210-270 nm. iu.edu

n → π* transitions: These are generally weaker absorptions and involve the promotion of a non-bonding electron (from the lone pairs on the oxygen atoms of the nitro and carbonyl groups) to an antibonding π* orbital. These transitions are expected to occur at longer wavelengths (lower energy) than the π → π* transitions, potentially around 300-350 nm. researchgate.net

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax Range (nm) | Relative Intensity | Chromophore |

| π → π | 210 - 270 | Strong | Nitro-substituted benzene ring |

| n → π | 300 - 350 | Weak | Nitro group, Carbonyl group |

Note: The exact λmax values and molar absorptivities (ε) would need to be determined experimentally.

V. Computational and Theoretical Investigations of 3 Nitro 4 Trifluoromethoxy Benzamide

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, enabling the elucidation of molecular structure, reactivity, and spectroscopic properties. For a molecule like 3-Nitro-4-(trifluoromethoxy)benzamide, DFT would be a common method of choice, balancing computational cost with accuracy. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The electronic character of a molecule is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For this compound, the presence of the strongly electron-withdrawing nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted benzamide (B126). The HOMO would likely be localized over the benzene (B151609) ring and the amide group, while the LUMO is expected to be predominantly centered on the nitro group and the aromatic ring, reflecting the sites most susceptible to nucleophilic attack.

The charge distribution, often calculated using methods like Mulliken population analysis, would reveal the partial charges on each atom. The oxygen atoms of the nitro and carbonyl groups, as well as the fluorine atoms of the trifluoromethoxy group, would exhibit significant negative charges. Conversely, the nitrogen atom of the nitro group, the carbonyl carbon, and the carbon atom attached to the trifluoromethoxy group would carry positive charges.

| Parameter | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively low | Indicates moderate electron-donating capability. |

| LUMO Energy | Very low | High susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Small to moderate | Suggests significant chemical reactivity. |

| HOMO Localization | Benzene ring, Amide group | Primary sites for electrophilic attack. |

| LUMO Localization | Nitro group, Benzene ring | Primary sites for nucleophilic attack. |

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are targets for nucleophiles.

For this compound, the MEP map would show intense red regions around the oxygen atoms of the carbonyl and nitro groups, indicating these are the primary sites for electrophilic interaction and hydrogen bonding. A strong blue region would be expected around the amide hydrogens, highlighting their acidic nature. The aromatic protons would also exhibit positive potential. The map would visually confirm the charge distribution trends, providing a clear guide to the molecule's reactivity.

Computational methods can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and chemical shifts, these theoretical spectra can be compared with experimental data to confirm the molecular structure. DFT methods, such as B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose.

For this compound, theoretical IR spectra would predict characteristic vibrational frequencies. Key predicted peaks would include the N-H stretching of the amide, the C=O stretching, the asymmetric and symmetric stretching of the N-O bonds in the nitro group, and the C-F stretching vibrations of the trifluoromethoxy group. Similarly, theoretical ¹H and ¹³C NMR calculations would provide chemical shifts for each unique proton and carbon atom, aiding in the assignment of experimental spectra.

Table 2: Predicted Key Vibrational Frequencies (Note: These are hypothetical values for illustrative purposes.)

| Functional Group | Predicted Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3400 - 3200 |

| Carbonyl (C=O) | Stretching | 1700 - 1660 |

| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1520 |

| Nitro (NO₂) | Symmetric Stretching | 1360 - 1330 |

| Trifluoromethoxy (C-F) | Stretching | 1250 - 1050 |

Conformational Analysis and Potential Energy Surfaces

The molecule this compound has several rotatable bonds, primarily around the C-N bond of the amide and the C-O bond of the trifluoromethoxy group. Conformational analysis involves mapping the potential energy surface by systematically rotating these bonds to identify the most stable conformers (energy minima).

Theoretical calculations would likely show that the most stable conformation is one where steric hindrance is minimized. The amide group's planarity would be a key feature, and its orientation relative to the ring would be a significant factor. The rotation of the trifluoromethoxy group would also be explored to find its lowest energy state. The potential energy surface would reveal the energy barriers between different conformations, providing insight into the molecule's flexibility at different temperatures. Studies on similar benzamides have shown that the orientation of the amide group can be influenced by crystal packing forces, leading to conformations in the solid state that may differ from the gas-phase minimum.

Theoretical Mechanistic Elucidation of Reactions Involving this compound

Theoretical chemistry is instrumental in elucidating reaction mechanisms by calculating the structures and energies of reactants, transition states, and products. For this compound, several types of reactions could be investigated.

For instance, the mechanism of nucleophilic aromatic substitution, where a nucleophile replaces the nitro or trifluoromethoxy group, could be modeled. DFT calculations would be used to locate the transition state for the formation of the Meisenheimer complex intermediate. The activation energy barriers for substitution at different positions could be compared to predict the most likely reaction pathway. Given the strong electron-withdrawing nature of both substituents, the molecule would be highly activated towards such reactions.

Another area of investigation could be the hydrolysis of the amide bond under acidic or basic conditions. Computational modeling could detail the step-by-step process, including protonation/deprotonation events and the tetrahedral intermediate formation, along with the associated energy profile.

Structure-Property Relationship (SPR) Studies Using Computational Models

Structure-Property Relationship (SPR) studies, often conducted through Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in understanding how the chemical structure of a compound influences its biological activity. For nitrobenzamide derivatives, computational models are frequently used to calculate various physicochemical descriptors that correlate with their inhibitory potential.

Research on related nitroaromatic compounds has identified several key physicochemical properties that are critical for their activity. researchgate.net These properties are calculated using computational methods to build models that can predict the efficacy of new, unsynthesized analogs. Key descriptors include:

Lipophilicity (logP): The partition coefficient between octanol (B41247) and water (logP) is a measure of a molecule's hydrophobicity. It plays a significant role in how a compound interacts with the typically hydrophobic binding pockets of enzymes and its ability to cross cell membranes. For related series of nitrobenzamides, an optimal range of lipophilicity is often found to be crucial for potent activity. preprints.org

Molecular Weight (MW): This fundamental property influences various aspects of a drug's behavior, including its absorption and distribution.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of hydrogen bond donors and acceptors is critical for specific interactions with target proteins. Analysis of large sets of inhibitors for the enzyme DprE1, a common target for nitrobenzamides, revealed that active covalent inhibitors tend to have a lower mean number of HBDs (0.27) compared to non-active ones (0.66). acs.org Conversely, the mean number of HBAs was significantly higher for active compounds (8.26) than for non-active ones (7.43). acs.org

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with a molecule's polarity and its ability to permeate cell membranes. For DprE1 inhibitors, active compounds generally show a higher mean TPSA value (93.0 Ų) compared to their non-active counterparts (79.4 Ų), which is partly attributed to the presence of the electrophilic nitro group. acs.org

Molar Refractivity and Polarizability: These descriptors relate to the volume and the electron cloud distribution of a molecule, influencing van der Waals and other non-covalent interactions within the binding site. researchgate.netresearchgate.net

The table below summarizes the calculated physicochemical properties for a representative set of related nitrobenzamide derivatives, illustrating the range of values often considered in SPR/QSAR studies.

| Descriptor | Definition | Typical Impact on Activity |

| Lipophilicity (logP) | Octanol-water partition coefficient, measuring hydrophobicity. | Influences binding to hydrophobic pockets and membrane permeability; an optimal value is often required. preprints.org |

| Hydrogen Bond Donors (HBD) | Number of hydrogen atoms attached to electronegative atoms (N, O). | Lower counts are often favorable for active covalent inhibitors of DprE1. acs.org |

| Hydrogen Bond Acceptors (HBA) | Number of electronegative atoms (N, O) with lone pairs. | Higher counts often correlate with increased activity for DprE1 inhibitors. acs.org |

| Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. | Higher values, often due to the nitro group, are associated with active covalent DprE1 inhibitors. acs.org |

| Molar Refractivity | Molar volume corrected by the refractive index. | Relates to the volume and polarizability of the molecule, affecting binding interactions. researchgate.net |

By analyzing these properties for this compound, researchers can predict its behavior and compare it to well-characterized inhibitors, guiding further structural modifications to improve its therapeutic potential.

Molecular Modeling and Docking Studies to Understand Molecular Interactions

Molecular modeling and docking are powerful computational techniques used to predict the preferred orientation of a molecule when bound to a biological target, providing a three-dimensional representation of their interaction. researchgate.net For nitrobenzamide-based compounds, including those structurally similar to this compound, the primary target investigated is decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway. preprints.orgnih.gov

Docking studies are typically performed using crystal structures of the DprE1 enzyme, such as the one identified by PDB code 4FDN. nih.govrcsb.org These studies aim to elucidate the binding mode of the inhibitors within the active site of the enzyme. The key mechanism of action for many nitro-aromatic inhibitors involves the reduction of the nitro group by the flavin adenine (B156593) dinucleotide (FAD) cofactor within DprE1, which leads to the formation of a reactive nitroso species. nih.gov This species is then susceptible to nucleophilic attack by a crucial cysteine residue, Cys387, forming a covalent bond that permanently inhibits the enzyme. nih.govnih.gov

Computational docking analyses of related nitrobenzamide inhibitors within the DprE1 binding pocket have revealed several critical interactions:

Covalent Bond Formation: The spatial orientation of the most active compounds consistently shows the nitro group positioned in close proximity to both the FAD cofactor and the Cys387 residue, which is essential for the covalent inhibition mechanism. nih.govnih.gov

Hydrogen Bonding: Specific hydrogen bonds between the inhibitor and amino acid residues in the binding pocket provide additional stability to the complex. For example, the dihydrazide group in some inhibitors has been shown to form H-bonds with residues like Trp24, Tyr67, and Gln341. nih.gov

Lipophilic and Aromatic Interactions: The aromatic rings of the benzamide scaffold often engage in lipophilic interactions with hydrophobic residues in the binding site, such as Phe339. nih.gov The trifluoromethyl group, present in many potent DprE1 inhibitors, is also a key determinant of interaction, often fitting into a specific hydrophobic sub-pocket. rcsb.org

Role of Water Molecules: In some docking simulations, a water molecule near the FAD cofactor is preserved due to its important bridging interactions with both the cofactor and the protein, highlighting the complexity of the binding environment. nih.gov

The stability of these docked poses is often further evaluated using molecular dynamics (MD) simulations. nih.gov MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, helping to confirm the stability of the predicted binding mode and key interactions. nih.gov

The table below outlines the key molecular interactions typically investigated in docking studies of nitrobenzamide-based inhibitors with the DprE1 enzyme.

| Interaction Type | Key Residues/Components Involved | Significance in Binding |

| Covalent Bonding | Cys387, FAD cofactor | The defining mechanism of inhibition, where the inhibitor forms a permanent bond with the enzyme. nih.govnih.gov |

| Hydrogen Bonding | Trp24, Tyr67, Gln341, Asp396 | Stabilizes the inhibitor within the active site, ensuring correct orientation for covalent attack. nih.gov |

| Lipophilic/Hydrophobic | Phe339 | Anchors the aromatic parts of the inhibitor in the binding pocket. nih.gov |

| Trifluoromethyl Group Interaction | Hydrophobic sub-pocket | The trifluoromethoxy or trifluoromethyl group can provide a key interaction point, enhancing binding affinity. rcsb.org |

These computational investigations are crucial for understanding the molecular basis of action for compounds like this compound and for the rational design of next-generation inhibitors.

Vi. Utilization of 3 Nitro 4 Trifluoromethoxy Benzamide As a Synthetic Building Block and Precursor

Precursor for the Synthesis of Diverse Organic Scaffolds and Complex Molecules

The structural framework of 3-Nitro-4-(trifluoromethoxy)benzamide makes it an excellent starting material for constructing diverse and complex organic scaffolds. The nitrobenzamide core is a common feature in many synthetic pathways aimed at producing medicinally relevant molecules. The nitro group can be reduced to an amine, which then serves as a nucleophile or a precursor for diazotization, enabling a wide range of subsequent chemical transformations.

For instance, research on related benzamide (B126) derivatives has shown their utility in creating fused ring systems. Studies have demonstrated the synthesis of benzo[b]furan and 2,3-dihydrobenzo[b]furan skeletons, which are significant scaffolds in medicinal chemistry, from substituted benzamide precursors. nih.gov Similarly, the transformation of nitroaromatic compounds is a key step in building complex structures. The synthesis of 3-amino-2-methylbenzotrifluoride, for example, proceeds through the reduction of the corresponding 3-nitro-2-methylbenzotrifluoride intermediate. google.com This highlights a fundamental and widely used transformation for which this compound is primed.

The trifluoromethoxy group (-OCF₃) is of particular importance in modern drug design, known for enhancing metabolic stability, membrane permeability, and binding affinity. The incorporation of trifluoromethyl and related fluoroalkyl groups into molecular scaffolds is a well-established strategy in medicinal chemistry. nih.govresearchgate.net Therefore, using this compound as a building block allows for the direct introduction of this valuable group into target molecules.

The following table summarizes examples of complex molecular scaffolds synthesized from precursors structurally related to this compound, illustrating the synthetic potential of this class of compounds.

Table 1: Examples of Complex Scaffolds from Related Benzamide and Nitroaromatic Precursors

| Precursor Type | Scaffold Synthesized | Key Transformation | Reference |

|---|---|---|---|

| Substituted Benzamide | Benzo[b]furan-7-carboxamides | Cyclization | nih.gov |

| Substituted Benzamide | 2,3-Dihydrobenzo[b]furan-7-carboxamides | Cyclization | nih.gov |

| 3-Nitro-2-methylbenzotrifluoride | 3-Amino-2-methylbenzotrifluoride | Nitro reduction | google.com |

| Nitro-substituted benzamides | Nitro-benzothiazinones | Cyclization | nih.gov |

Application in Heterocyclic Compound Synthesis

Heterocyclic compounds are of immense importance in pharmacology and materials science. nih.govnih.gov The functional groups of this compound make it an adept substrate for the synthesis of various heterocyclic systems. The nitro group can act as a directing group and a precursor for cyclization reactions, while the amide functionality can also participate directly in ring formation.

A prominent application is in the synthesis of nitrogen-containing heterocycles. Research has shown that nitro-substituted benzamides can be key intermediates in the synthesis of complex heterocyclic systems like benzothiazinones, which are further elaborated into triazole-containing final products with potential antitubercular activity. nih.gov In these syntheses, the nitro-bearing aromatic ring becomes the core of the new heterocyclic scaffold.

Furthermore, the synthesis of various triazole derivatives, which are prevalent in medicinal chemistry, often utilizes precursors containing nitro groups or trifluoromethyl moieties. nih.govnih.gov For example, 3-nitro-1H-1,2,4-triazole derivatives have been synthesized and evaluated as promising agents against tropical diseases. nih.gov The synthesis of such compounds often involves "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, a powerful reaction for which derivatives of this compound could be readily prepared. nih.govresearchgate.net Additionally, nitroalkenes, which can be synthesized from nitroaromatic compounds, are versatile intermediates for producing a wide range of three- to five-membered heterocycles through reactions like Michael additions and cycloadditions. rsc.org

The table below presents examples of heterocyclic compounds synthesized using nitroaromatic or benzamide precursors.

Table 2: Heterocyclic Systems Synthesized from Related Precursors

| Precursor Class | Heterocyclic System | Synthetic Method | Reference |

|---|---|---|---|

| Nitro-substituted benzamide | Benzothiazinone-triazoles | Multistep synthesis, cycloaddition | nih.gov |

| Trifluoromethyl propargylamine | 1,4-Disubstituted 1,2,3-triazoles | Copper(I)-catalyzed 1,3-dipolar cycloaddition | nih.govresearchgate.net |

| Nitro-aromatic amine | 3-Nitroimidazo[1,2-b]pyridazine | Fusion of structural elements | researchgate.net |

| Nitroalkene | Various O, N, S-heterocycles | Michael addition, cycloaddition, cascade reactions | rsc.org |

Role in Multi-Component Reactions and Parallel Synthesis

Modern drug discovery relies heavily on high-throughput screening of large compound libraries, which are often generated using efficient synthetic strategies like multi-component reactions (MCRs) and parallel synthesis. nih.govnih.govnumberanalytics.com MCRs allow for the construction of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. beilstein-journals.org

While direct examples involving this compound in MCRs are not extensively documented, its structure is well-suited for such applications after minor modification. For instance, reduction of the nitro group to an amine would yield 3-amino-4-(trifluoromethoxy)benzamide (B7976896). This resulting aniline (B41778) derivative could serve as the amine component in highly versatile MCRs, including:

The Ugi Reaction: A four-component reaction between an amine, a carboxylic acid, a ketone or aldehyde, and an isocyanide to produce α-acylamino amides. nih.gov

The Biginelli Reaction: A three-component reaction involving an aldehyde, a β-ketoester, and urea (B33335) or a urea derivative to form dihydropyrimidinones, although the amine derivative would need further modification to participate. nih.govnumberanalytics.com

Parallel synthesis, which involves the simultaneous synthesis of a large number of compounds in separate reaction vessels, is another area where this building block is valuable. nih.gov Its defined core structure allows for the systematic variation of substituents. For example, the amine derived from this compound could be reacted with a library of different carboxylic acids or sulfonyl chlorides to rapidly generate a library of amide or sulfonamide analogues. This approach is fundamental to exploring chemical space and optimizing lead compounds. ekb.eg

Table 3: Potential Applications in Multi-Component Reactions

| Multi-Component Reaction | Required Derivative | Potential Product Class | Reference |

|---|---|---|---|

| Ugi-4CR | 3-Amino-4-(trifluoromethoxy)benzamide (as amine) | Complex dipeptide-like scaffolds | nih.govbeilstein-journals.org |

| Passerini-3CR | Not directly applicable | α-Acyloxy amides | nih.govnumberanalytics.com |

| Hantzsch Dihydropyridine Synthesis | 3-Formyl-4-(trifluoromethoxy)nitrobenzene (as aldehyde) | Dihydropyridines | beilstein-journals.org |

Generation of Benzamide Analogues and Libraries for Academic Structure-Reactivity Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how a molecule's chemical structure relates to its biological activity. This compound is an ideal scaffold for generating libraries of analogues for such studies. Its multiple functionalization points allow for systematic structural modifications.

Researchers can generate diverse libraries by:

N-Substitution: Reacting the parent compound's synthetic precursors with various amines to create a library of N-substituted benzamides. An example is the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide from 4-nitrobenzoyl chloride and the corresponding amine. mdpi.com

Nitro Group Modification: Reducing the nitro group to an amine and then acylating, alkylating, or sulfonating it to produce a wide range of derivatives.

Aromatic Ring Substitution: Introducing additional substituents onto the aromatic ring, if synthetically feasible, to probe the effects of substitution patterns on activity.

This approach has been successfully employed for related benzamides. For example, libraries of 3-substituted benzamide derivatives were synthesized to explore their activity as selective serotonin (B10506) 5-HT₄ receptor agonists. nih.gov Similarly, a library of nitro-benzothiazinone triazole congeners was synthesized and screened for antitubercular activity, leading to the identification of potent hits. nih.gov These examples underscore the utility of a core scaffold like this compound in generating focused chemical libraries to systematically probe biological targets and develop new therapeutic agents.

Table 4: Examples of Benzamide Analogue Libraries for SAR Studies

| Core Scaffold | Analogue Class | Biological Target/Activity Studied | Reference |

|---|---|---|---|

| Substituted Benzamide | 3-Substituted benzamides, benzofurans | Serotonin 5-HT₄ receptor agonism | nih.gov |

| Nitro-benzothiazinone | Triazole congeners | Antitubercular activity (Mycobacterium tuberculosis) | nih.gov |

| 4-Nitrobenzamide | N-Aryl substituted nitrobenzamides | Solid-state structural analysis | otterbein.edu |

Vii. Structure Reactivity and Structure Property Correlations in Analogues of 3 Nitro 4 Trifluoromethoxy Benzamide

Systematic Modification of Substituents on the Benzamide (B126) Core and their Chemical Consequences

The systematic modification of substituents on the benzamide core of analogues of 3-nitro-4-(trifluoromethoxy)benzamide has profound chemical consequences, influencing everything from reaction outcomes to biological activity. Researchers have explored these modifications to fine-tune the properties of benzamide derivatives for various applications.

The synthesis of various benzamide derivatives often begins with a substituted benzoic acid, which is then coupled with a desired amine. mdpi.com The nature of the substituents on the aromatic ring of the benzoic acid dictates the reactivity of the starting material and the properties of the final product. Electron-withdrawing groups, like the nitro group present in this compound, generally increase the electrophilicity of the carbonyl carbon, potentially facilitating the amidation reaction. Conversely, electron-donating groups can decrease this reactivity.

Studies on the synthesis of N-substituted benzamide derivatives as potential antitumor agents have shown that the nature and position of substituents on the benzamide core are critical for their biological activity. nih.govresearchgate.net For example, the presence of a chlorine atom or a nitro group on the same benzene (B151609) ring was found to significantly decrease the anti-proliferative activity in certain tested cell lines. nih.govresearchgate.net This highlights the sensitive dependence of the molecule's properties on its substitution pattern.

Table 1: Impact of N-Substituents on Benzamide Properties

| N-Substituent | Potential Chemical Consequences |

|---|---|

| Alkyl Chains | Increased lipophilicity, altered solubility. |

| Aromatic Rings | Potential for π-π stacking interactions, modified electronic properties. |

| Heterocycles (e.g., Pyridine, Morpholine) | Altered polarity, potential for hydrogen bonding, changes in pharmacokinetic properties. mdpi.comnih.gov |

| Amine Groups | Introduction of basicity, potential for salt formation, altered solubility. |

Influence of Nitro and Trifluoromethoxy Groups on Reaction Kinetics, Thermodynamics, and Selectivity

The nitro (NO₂) and trifluoromethoxy (OCF₃) groups are powerful electron-withdrawing substituents that exert a strong influence on the reaction kinetics, thermodynamics, and selectivity of reactions involving the benzamide ring.

The nitro group is a potent deactivating group in electrophilic aromatic substitution, meaning it slows down the reaction rate compared to unsubstituted benzene. minia.edu.eg This deactivating effect stems from both its inductive and resonance effects, which withdraw electron density from the aromatic ring, making it less nucleophilic. minia.edu.eg The nitrogen atom of the nitro group carries a formal positive charge, which strongly pulls electrons from the ring. minia.edu.eg In nucleophilic aromatic substitution, however, the nitro group is strongly activating, particularly when positioned ortho or para to the leaving group, as it can stabilize the negatively charged Meisenheimer complex intermediate.

The trifluoromethoxy group is also a strong electron-withdrawing group, primarily due to the high electronegativity of the fluorine atoms. mdpi.com This leads to a significant inductive effect. While the oxygen atom has lone pairs that could potentially participate in resonance donation, the strong pull of the fluorine atoms diminishes this effect. The trifluoromethoxy group is known to increase the lipophilicity of molecules. mdpi.com

The combined presence of both the nitro and trifluoromethoxy groups on the benzamide ring has a synergistic effect on its reactivity. The strong electron-withdrawing nature of these groups significantly influences the acidity of the N-H proton of the amide, making it more acidic than in unsubstituted benzamide. This can affect the kinetics of reactions involving deprotonation of the amide.

In terms of selectivity, both the nitro and trifluoromethoxy groups are meta-directing in electrophilic aromatic substitution reactions (with the exception of halogens, which are deactivating but ortho-, para-directing). minia.edu.eg Therefore, in an electrophilic substitution on this compound, the incoming electrophile would be directed to the positions meta to both the nitro and trifluoromethoxy groups.

Table 2: Influence of Key Substituents on Aromatic Reactivity

| Substituent | Effect on Electrophilic Aromatic Substitution | Directing Effect | Influence on Nucleophilic Aromatic Substitution |

|---|---|---|---|

| Nitro (NO₂) | Strongly Deactivating minia.edu.eg | Meta minia.edu.eg | Strongly Activating (ortho, para) |

| Trifluoromethoxy (OCF₃) | Deactivating mdpi.com | Meta | Activating (ortho, para) |

| Amide (CONH₂) | Deactivating | Meta | - |

Quantitative Structure-Property Relationships (QSPR) in Related Benzamide Systems

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemical compounds based on their molecular structure. nih.govresearchgate.net These models are valuable tools in drug discovery and materials science for predicting properties like solubility, lipophilicity (logP), and biological activity before a compound is synthesized. nih.govyoutube.com

For benzamide systems, QSPR studies often focus on correlating various molecular descriptors with observed properties. These descriptors can be categorized into several types:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of molecular orbitals (HOMO and LUMO). The presence of the electron-withdrawing nitro and trifluoromethoxy groups in this compound would significantly impact these descriptors.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and various shape indices.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its connectivity and branching.

Lipophilicity Descriptors: The most common is logP, the logarithm of the partition coefficient between octanol (B41247) and water, which is a measure of a compound's hydrophobicity.

In the context of benzamide derivatives, QSPR models have been developed to predict various biological activities. nih.govscirp.org For instance, a study on amide derivatives as xanthine (B1682287) oxidase inhibitors utilized QSAR (a subset of QSPR focused on activity) to build predictive models. nih.gov The process typically involves calculating a large number of descriptors for a set of known compounds and then using statistical methods like multiple linear regression or machine learning algorithms to find a correlation with the property of interest. nih.govscirp.org

For analogues of this compound, a QSPR model could be developed to predict properties like their binding affinity to a particular receptor or their metabolic stability. The model would likely show a strong dependence on descriptors related to the electronic and lipophilic character imparted by the nitro and trifluoromethoxy groups.

Examination of Steric and Electronic Effects on Molecular Conformation and Reactivity

The steric and electronic effects of substituents play a crucial role in determining the molecular conformation and, consequently, the reactivity of benzamide derivatives.

Electronic Effects: As discussed previously, the nitro and trifluoromethoxy groups are strongly electron-withdrawing. minia.edu.egmdpi.com This has a significant impact on the electron density distribution within the molecule. The reduced electron density in the aromatic ring makes it less susceptible to electrophilic attack but more prone to nucleophilic attack. The electronic effects also influence the bond lengths and angles within the molecule.

The interplay between steric and electronic effects is critical for understanding the molecule's behavior. For example, in the synthesis of N-aryl mandelamides, electronic and steric effects at the ortho position were found to be key for achieving high enantioselectivity. consensus.app

Molecular Conformation: The preferred conformation of this compound will be a result of a balance between electronic and steric factors. The amide group can exist in different rotational isomers (rotamers) with respect to the benzene ring. The presence of the ortho-nitro group can influence the orientation of the amide group. Computational modeling studies are often employed to predict the most stable conformation of such molecules. The conformation of the molecule is critical as it dictates how it will interact with other molecules, including biological targets like enzymes and receptors.

Table 3: Summary of Steric and Electronic Effects

| Effect | Influence on this compound |

|---|---|

| Electronic | |

| Nitro Group | Strong electron withdrawal, deactivates ring to electrophiles, directs meta. minia.edu.eg |

| Trifluoromethoxy Group | Strong electron withdrawal, increases lipophilicity. mdpi.com |

| Steric | |

| Nitro Group | Can influence the orientation of the adjacent amide group. |

| Trifluoromethoxy Group | Bulkier than a methyl group, can create steric hindrance. mdpi.com |

| Conformational | The preferred 3D shape is a balance of minimizing steric clashes and maximizing electronic stabilization. |

| Reactivity | The combination of these effects governs the rates and selectivity of its chemical reactions. |

Viii. Advanced Methodologies and Future Directions in 3 Nitro 4 Trifluoromethoxy Benzamide Research

Integration with Automated Synthesis and High-Throughput Experimentation in Organic Chemistry